Dinucleotide Receptor Selectivity over ATP Receptor
In functional studies on rat brain synaptic terminals, diinosine pentaphosphate (Ip5I) exhibited an IC50 of 4.23 ± 0.12 nM for antagonizing Ca2+ responses elicited by Ap5A at the dinucleotide receptor, compared to an IC50 of 27.75 ± 1.65 µM for antagonizing responses elicited by ATP at the ATP receptor [1]. This represents a 6,000-fold higher selectivity for the dinucleotide receptor over the ATP receptor.
| Evidence Dimension | Potency and Selectivity: IC50 values for inhibiting Ca2+ responses |
|---|---|
| Target Compound Data | IC50 = 4.23 ± 0.12 nM (dinucleotide receptor); IC50 = 27.75 ± 1.65 µM (ATP receptor) |
| Comparator Or Baseline | Dinucleotide receptor (target) vs. ATP receptor (comparator) in the same assay system |
| Quantified Difference | 6,000-fold selectivity for the dinucleotide receptor over the ATP receptor |
| Conditions | Rat brain synaptic terminals; Ca2+ transient measurement |
Why This Matters
This high degree of selectivity is crucial for experiments requiring specific modulation of dinucleotide receptor signaling without confounding effects on ATP-mediated P2X or P2Y pathways.
- [1] Pintor J, Gualix J, Miras-Portugal MT. Diinosine polyphosphates, a group of dinucleotides with antagonistic effects on diadenosine polyphosphate receptor. Mol Pharmacol. 1997;51(2):277-284. View Source
